In Vitro Antitrypanosomal Potency of 3-(4-Chlorophenylthio)propanal-Derived Thiosemicarbazones vs. Benznidazole
Thiosemicarbazone derivatives synthesized from a 4-chlorophenylthio-propan-2-one core (a direct derivative of the propanal building block) demonstrate superior in vitro trypanocidal activity against Trypanosoma cruzi compared to the current standard-of-care drug, Benznidazole. In a comparative assay, the derivatives C1 and C3 acted directly on trypomastigotes, killing them faster than Benznidazole [1]. This indicates a more rapid onset of action, a critical advantage for treating acute Chagas disease.
| Evidence Dimension | Kinetics of Trypanocidal Activity (In Vitro) |
|---|---|
| Target Compound Data | Derivatives C1 and C3 killed T. cruzi trypomastigotes faster |
| Comparator Or Baseline | Benznidazole (standard-of-care drug) |
| Quantified Difference | Faster killing (rate not numerically specified, but qualitatively superior) |
| Conditions | In vitro assay on T. cruzi trypomastigotes |
Why This Matters
This differential killing rate provides a strong scientific justification for procuring this building block for medicinal chemistry programs aimed at developing more effective Chagas disease treatments.
- [1] Rodrigues de Assis, D., Almeida Oliveira, A., Luiz Porto, S., Aparecida Nonato Rabelo, R., Burgarelli Lages, E., Corrêa Santos, V., ... & Simão Machado, F. (2021). 4-Chlorophenylthioacetone-derived thiosemicarbazones as potent antitrypanosomal drug candidates: Investigations on the mode of action. Bioorganic Chemistry, 113, 105018. View Source
